4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid
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Overview
Description
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.65 g/mol It is characterized by the presence of a chloro group, an oxoimidazolidinyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2-oxoimidazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context .
Comparison with Similar Compounds
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: This compound has a methyl group instead of a chloro group, which may result in different chemical and biological properties.
4-(2-oxoimidazolidin-1-yl)benzoic acid: Lacks the chloro group, which can affect its reactivity and applications.
Properties
IUPAC Name |
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-7-2-1-6(9(14)15)5-8(7)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRIBGFGIRUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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